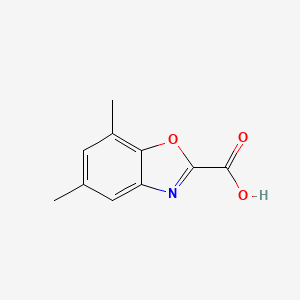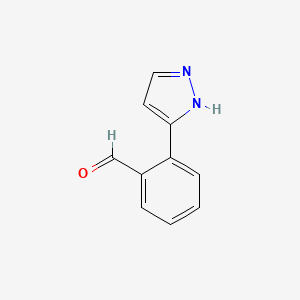
3-(3-Bromo-2-methylpropyl)-2-chlorothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropyl)-2-chlorothiophene typically involves the bromination of 2-methylpropene followed by a substitution reaction with 2-chlorothiophene. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-2-methylpropyl)-2-chlorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under anhydrous conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding hydrocarbons.
Aplicaciones Científicas De Investigación
3-(3-Bromo-2-methylpropyl)-2-chlorothiophene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-2-methylpropyl)-2-chlorothiophene involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The sulfur atom in the thiophene ring can also engage in coordination with metal ions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-methylpropene
- 2-Chlorothiophene
- 3-Chloro-2-methylpropene
Uniqueness
3-(3-Bromo-2-methylpropyl)-2-chlorothiophene is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for multiple functionalization possibilities, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H10BrClS |
|---|---|
Peso molecular |
253.59 g/mol |
Nombre IUPAC |
3-(3-bromo-2-methylpropyl)-2-chlorothiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-9)4-7-2-3-11-8(7)10/h2-3,6H,4-5H2,1H3 |
Clave InChI |
QRPVAMGUUFXCOF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(SC=C1)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)





![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide](/img/structure/B13159878.png)


![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)




